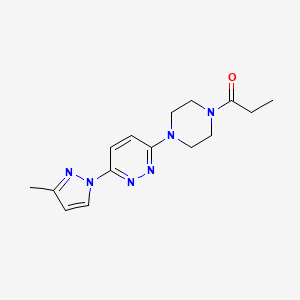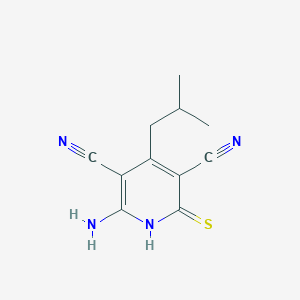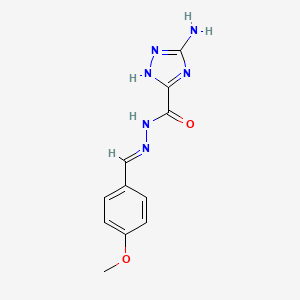![molecular formula C21H23N5O B5566027 3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)
3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Hydrazone compounds are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or ketone. For example, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone was synthesized using 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide in the presence of magnesium chloride hexahydrate, highlighting a common method for synthesizing hydrazone derivatives (Zhao, 2021).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a hydrazone group (N=N-C=O), which significantly influences the compound's physical and chemical properties. The crystal structure analysis of similar compounds has shown that they can adopt various spatial arrangements and form stable crystalline structures with distinct geometric parameters, as observed in different hydrazone derivatives (Wei et al., 2011).
Chemical Reactions and Properties
Hydrazones undergo a variety of chemical reactions, including tautomerism, which influences their chemical behavior. The reactivity of hydrazones can be affected by the presence of substituents on the aromatic rings or the hydrazone moiety itself. Their ability to form complexes with metals is also a significant chemical property, as demonstrated by the synthesis and optical studies of metal complexes with hydrazone derivatives (Mekkey et al., 2020).
Applications De Recherche Scientifique
Crystallographic Studies
Hydrazone compounds exhibit diverse structural configurations, which are crucial for understanding their chemical and physical properties. The crystal structures of hydrazone compounds, such as those synthesized from 4-hydroxybenzaldehyde, showcase intermolecular hydrogen bonding and geometrical arrangements that contribute to their potential applications in materials science and molecular engineering (Chunbao Tang, 2010).
Optical and Photophysical Properties
The study of hydrazone compounds extends into their optical and photophysical behaviors. These properties are essential for the development of new materials with potential applications in photonics and electronics. For example, the photophysical properties of 2-hydroxybenzaldehyde hydrazones and their rhenium(I) complexes have been characterized, revealing interesting luminescence behaviors that could be harnessed in light-emitting devices (P. Barbazán et al., 2008).
Metal Complex Synthesis
Hydrazones derived from hydroxybenzaldehydes are pivotal ligands in the synthesis of metal complexes. These complexes are studied for their structural features and potential applications in catalysis, materials science, and even as antitumor agents. The synthesis and characterization of such complexes provide insights into their coordination chemistry and the influence of the hydrazone ligands on the properties of the metal centers. Studies have explored the synthesis of vanadium metal complexes using hydrazone derivatives, highlighting their potential in various chemical processes (Meghana E. Mhadaye & R. Patil, 2016).
Antitumor Activity
While focusing on non-pharmacological applications, it's notable that hydrazone compounds, including those derived from aromatic aldehydes, have been explored for their antitumor activities. This demonstrates the broad scope of research into hydrazone compounds beyond their chemical properties to include potential biomedical applications (T. Giraldi et al., 1980).
Propriétés
IUPAC Name |
3-[(E)-[(Z)-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-19-8-4-5-17(9-19)10-22-23-20(18-6-2-1-3-7-18)21-11-24-14-25(12-21)16-26(13-21)15-24/h1-10,27H,11-16H2/b22-10+,23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPOBPAAAWRLQO-NJMQAVEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC(=CC=C4)O)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-[(Z)-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)


![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)